molecular formula C11H11ClF3N3O B12349136 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride CAS No. 1431964-73-6

1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride

Cat. No.: B12349136
CAS No.: 1431964-73-6
M. Wt: 293.67 g/mol
InChI Key: HHSMHXREXHBUME-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine hydrochloride is a pyrazole-derived compound characterized by a trifluoromethylphenoxy substituent at position 3 and an amine group at position 4 of the pyrazole ring. Key properties include:

  • Molecular Formula: Likely $ \text{C}{12}\text{H}{13}\text{ClF}3\text{N}3\text{O} $ (derived from , and 13).
  • Molecular Weight: ~293.67 g/mol ().
  • The hydrochloride salt improves solubility for biological applications.

Properties

CAS No.

1431964-73-6

Molecular Formula

C11H11ClF3N3O

Molecular Weight

293.67 g/mol

IUPAC Name

1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H10F3N3O.ClH/c1-17-6-9(15)10(16-17)18-8-4-2-3-7(5-8)11(12,13)14;/h2-6H,15H2,1H3;1H

InChI Key

HHSMHXREXHBUME-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with 1-methylpyrazole-4-amine under specific conditions to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis can be employed to enhance the yield and purity of the product. Additionally, the use of automated reactors and advanced purification methods, such as crystallization and chromatography, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research:
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, research has shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. A notable study demonstrated the synthesis of pyrazole-based compounds that selectively target cancer cells while sparing normal cells, indicating a potential therapeutic application for 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine; hydrochloride in oncology .

Anti-inflammatory Activity:
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions. The trifluoromethyl group may enhance the compound's potency against inflammatory pathways .

Agrochemical Applications

Herbicide Development:
The compound's unique structure makes it a candidate for herbicide development. Research into trifluoromethyl-containing compounds has revealed their effectiveness as herbicides due to their ability to disrupt plant growth mechanisms. A study highlighted the efficacy of similar compounds in controlling weed species without adversely affecting crop yield .

Material Science Applications

Polymer Chemistry:
In material science, 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine; hydrochloride is being explored for its potential use in polymer synthesis. The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance. Recent advancements have shown promising results in developing high-performance polymers with improved mechanical properties .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated selective inhibition of cancer cell lines with minimal toxicity to normal cells .
Herbicide EfficacyAgrochemical ResearchEffective against specific weed species, enhancing crop protection .
Polymer SynthesisMaterial ScienceImproved thermal stability and mechanical properties in polymer formulations .

Mechanism of Action

The mechanism of action of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural Analogs with Pyrazole Cores

Table 1: Pyrazole-Based Derivatives
Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Features/Activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (base structure) -CF₃ (3), -NH₂ (4) C₅H₇ClF₃N₃ - Intermediate for agrochemicals; limited bioactivity data ().
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride -CHF₂ (1), -CH₃ (3) C₅H₈ClF₂N₃ - Reduced electronegativity vs. -CF₃; potential insecticidal applications ().
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride -OCH₂CF₃ (3) C₇H₉ClF₃N₃O - Ether linkage enhances flexibility; no bioactivity reported ().
4-(Trifluoromethyl)-1H-pyrazol-3-amine hydrochloride -CF₃ (4), -NH₂ (3) C₄H₅ClF₃N₃ - Positional isomer; altered hydrogen-bonding potential ().

Key Observations :

  • The trifluoromethyl group at position 3 (target compound) vs. position 4 () significantly alters electronic distribution and binding interactions.
  • Ether or thioether linkages (e.g., -OCH₂CF₃, -S- groups) increase molecular flexibility compared to rigid phenoxy substituents.

1,3,4-Oxadiazole Thioether Derivatives (Agrochemical Leads)

These compounds share the 1-methyl-3-(trifluoromethyl)pyrazole moiety but incorporate a 1,3,4-oxadiazole ring and thioether side chains.

Table 2: Bioactive 1,3,4-Oxadiazole Thioether Compounds ()
Compound Code Substituent (Thioether Group) Melting Point (°C) Yield (%) Activity (50 µg/mL)
5a Benzylthio 113–114 83.3 Fungicidal: >50% inhibition vs. Sclerotinia sclerotiorum; herbicidal activity.
5e 3-Chlorobenzylthio 101–101 78.2 Herbicidal "bleaching effect"; moderate fungicidal activity.
5g 4-Bromobenzylthio 113–114 83.3 High fungicidal activity; binds SDH protein similarly to penthiopyrad .
5c Allylthio 77–78 78.4 Lower bioactivity; flexible side chain reduces target affinity.

Key Findings :

  • Substituent Impact : Bulky aromatic thioethers (e.g., 5g, 5a) enhance fungicidal activity via hydrophobic interactions with SDH protein (succinate dehydrogenase) .
  • Molecular Docking : Compound 5g mimics penthiopyrad’s binding to SDH (PDB: 2FBW), with the carbonyl group critical for hydrogen bonding .
  • Herbicidal Activity : Chloro- and bromo-substituted derivatives (5e, 5g) induce herbicidal effects, likely through ROS generation.

Biological Activity

1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride (CAS No. 1431964-73-6) is a compound with significant potential in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H11ClF3N3O
  • Molecular Weight : 293.67 g/mol
  • Structure : The compound features a pyrazole core substituted with a trifluoromethyl group and a phenoxy moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes:

  • Inhibition of Kinases : Studies have shown that pyrazole derivatives can inhibit kinases such as c-Met and RET, which are implicated in cancer progression. For example, modifications to the pyrazole structure have led to compounds with enhanced inhibitory effects against these kinases, suggesting a pathway for developing anticancer agents .
  • Antimicrobial Activity : Pyrazole derivatives have demonstrated antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
  • Anti-inflammatory Effects : Some studies indicate that this compound may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways, although specific data on this compound is limited .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Activity TypeTarget/PathwayIC50 ValueReference
Kinase Inhibitionc-Met0.005 µM
AntimicrobialVarious bacterial strainsVaries
Anti-inflammatoryCytokine modulationNot specified
AntitumorHuman tumor cell lines2.76 - 9.27 µM

Case Studies

  • Cancer Research : In a study evaluating various pyrazole derivatives, this compound showed promising results against several cancer cell lines, demonstrating selective cytotoxicity particularly towards ovarian and renal cancer cells .
  • Antimicrobial Studies : A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine hydrochloride?

The synthesis typically involves sequential functionalization of pyrazole cores and phenoxy intermediates. For example:

  • Step 1 : React 3-(trifluoromethyl)phenol with a halogenated nitrobenzene derivative (e.g., 2-chloro-4-nitrobenzene) to form a phenoxy intermediate .
  • Step 2 : Reduce the nitro group to an amine using Fe-mediated reduction .
  • Step 3 : Cyclize with a pyrazole precursor (e.g., dimethylformamide dimethyl acetal) to construct the pyrazole ring .
  • Final step : Hydrochloride salt formation via HCl treatment.
    Key considerations : Reaction temperature (e.g., 120°C for cyclization) and stoichiometric ratios to avoid byproducts .

Q. How is the compound structurally characterized in academic research?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions. For pyrazole derivatives, characteristic peaks include aromatic protons at δ 7.5–8.5 ppm and methyl groups at δ 2.0–3.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for related compounds at m/z 215–311) .
  • HPLC purity : ≥95% purity is standard, with retention times optimized using C18 columns and acetonitrile/water gradients .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC with UV detection : Monitors degradation under stress conditions (e.g., thermal, oxidative).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C typical for similar hydrochlorides .
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

  • Target selectivity assays : Use radioligand binding studies (e.g., SSRIs like Fluoxetine hydrochloride as comparators) to assess off-target effects .
  • Dose-response curves : Validate activity across multiple cell lines (e.g., neuronal vs. non-neuronal) to rule out cell-specific artifacts .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Copper(I) bromide or cesium carbonate improves coupling efficiency in pyrazole functionalization (e.g., 17.9% yield improved to >50% with optimized catalysts) .
  • Solvent selection : Dimethyl sulfoxide (DMSO) enhances solubility of halogenated intermediates .
  • Workflow : Multi-step protocols with intermediate purification (e.g., silica gel chromatography) reduce batch variability .

Q. How are impurities identified and quantified during synthesis?

  • LC-MS impurity profiling : Detect byproducts like unreacted 3-(trifluoromethyl)phenol or dehalogenated intermediates .
  • Quantitative 19^19F NMR : Leverages the trifluoromethyl group’s distinct signal (δ -60 to -65 ppm) for precise impurity quantification .
  • Regulatory thresholds : Follow ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to predict binding to targets like serotonin transporters (SERT) based on Fluoxetine’s template (PDB ID: 5I6X) .
  • QSAR models : Train with datasets of pyrazole derivatives’ logP and IC50_{50} values to prioritize synthetic targets .
  • DFT calculations : Analyze electron density maps to optimize substituent positions for enhanced binding .

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